molecular formula C11H13BrO2 B3018470 Ethyl 2-(4-bromophenyl)propanoate CAS No. 111914-79-5

Ethyl 2-(4-bromophenyl)propanoate

Cat. No. B3018470
M. Wt: 257.127
InChI Key: WHNBIRCJWQMENU-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

(4-Bromo-phenyl)-acetic acid ethyl ester (6 g, 24.7 mmol) was dissolved in THF (60 mL) and cooled to −78° C. Lithium bis(trimethylsilyl)amide (1 M in THF, 32.11 mL, 32.11 mmol) was added and the reaction stirred at −78° C. for 1 hour. Iodomethane (2.0 mL, 32.11 mmol) in THF (8 mL) was added and the reaction was allowed to warm to room temperature. The reaction was submitted to standard aqueous workup then purified via silica gel chromatography (0-10% EtOAc in hexanes) to afford the title compound.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
32.11 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)[CH3:2].[CH3:14][Si]([N-][Si](C)(C)C)(C)C.[Li+].IC>C1COCC1>[CH2:1]([O:3][C:4](=[O:13])[CH:5]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=1)[CH3:14])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32.11 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
IC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
then purified via silica gel chromatography (0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C)C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.